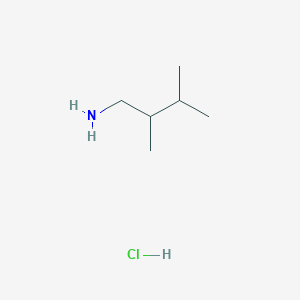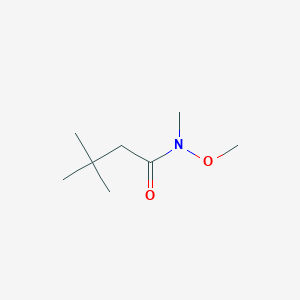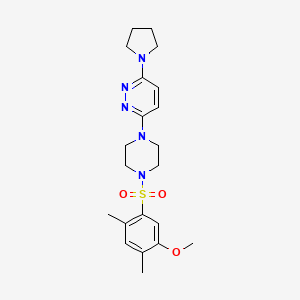methanone CAS No. 1114658-10-4](/img/structure/B2392401.png)
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a structure similar to the one you provided often belong to the class of organic compounds known as phenylpyrazoles or benzodioxoles . These compounds contain a phenylpyrazole or benzodioxole skeleton, which consists of a pyrazole or dioxole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring linked to an imidazole ring through a CC or CN bond . The exact structure would depend on the specific compound.Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely and depend on the specific compound and conditions. Some compounds may undergo reactions such as electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some compounds may be crystalline and colorless in nature with specific odors .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The study of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, provides insights into the synthesis and structural analysis of complex organic compounds. These compounds are obtained through substitution reactions, with their structures confirmed by various spectroscopy methods and mass spectrometry. Single crystal X-ray diffraction and density functional theory (DFT) calculations play crucial roles in understanding their molecular structures and physicochemical properties (Huang et al., 2021).
Electrochemical Synthesis
The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone demonstrates the utility of electrogenerated quinones in producing compounds with potential anti-stress oxidative properties. This one-pot synthesis approach avoids the need for isolating intermediates, showcasing an efficient pathway for creating biologically active molecules (Largeron & Fleury, 1998).
Fluorinated Compounds for Synthesis
Research on the synthesis of fluorinated compounds, such as a fluorinated masked o-benzoquinone prepared by oxidation of 4-fluoro-2-methoxyphenol, highlights the significance of fluorine in medicinal chemistry. These fluorinated building blocks are essential for the synthesis of a variety of compounds, offering new avenues for drug development and material science (Patrick et al., 2004).
Photo-reorganization for Synthesis
The photo-reorganization of certain chromenones under UV light to form angular pentacyclic compounds illustrates the power of photochemistry in organic synthesis. This method allows for the generation of complex structures in a single step, potentially opening new pathways for the synthesis of pharmaceuticals and organic materials (Dalal et al., 2017).
Drug Metabolism Studies
Investigations into drug metabolism, such as the effects of cyclase inhibitors on CYP3A4 and CYP2B6 mRNA content in human hepatocytes, contribute to our understanding of drug interactions and metabolic pathways. Such studies are crucial for drug development, ensuring safety and efficacy by elucidating metabolic profiles and potential drug-drug interactions (Duniec‐Dmuchowski et al., 2009).
For more in-depth exploration and comprehensive understanding of the scientific research applications of 4-(1,3-Benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, these studies provide a solid foundation. The references linked above offer direct access to the research articles for detailed information.
Orientations Futures
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO6S/c1-2-30-18-7-3-15(4-8-18)24(27)23-13-26(17-6-9-20-21(12-17)32-14-31-20)19-11-16(25)5-10-22(19)33(23,28)29/h3-13H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBONTUJIZHSMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-((3-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2392318.png)
![3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide](/img/structure/B2392322.png)
![7-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2392323.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2392325.png)
![1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2392326.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2392327.png)
![N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2392330.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2392331.png)

![(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2392334.png)

![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2392340.png)